

# Application Notes and Protocols: $\text{Fe}_2(\text{CO})_9$ as a Catalyst in Carbonylation Reactions

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## Compound of Interest

Compound Name: Diironnonacarbonyl

Cat. No.: B12055905

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ ) as a versatile and cost-effective catalyst in various carbonylation reactions. The protocols detailed below are intended to serve as a practical guide for laboratory synthesis, offering step-by-step procedures for key transformations, including the aminocarbonylation and alkoxy carbonylation of unactivated alkyl halides, and the double carbonylation of alkynes.

## Introduction

Diiron nonacarbonyl, a readily available and relatively inexpensive iron carbonyl complex, has emerged as a powerful catalyst for the introduction of carbonyl groups into organic molecules. Its utility stems from its ability to serve as a reactive source of  $\text{Fe}(0)$  and to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These reactions are of significant interest in organic synthesis and drug development, providing access to a wide array of valuable carbonyl-containing compounds such as amides, esters, and unique cyclic ketones. This document outlines detailed protocols for several key  $\text{Fe}_2(\text{CO})_9$ -catalyzed carbonylation reactions and presents quantitative data to showcase their efficiency and scope.

## Aminocarbonylation of Unactivated Alkyl Halides

The aminocarbonylation of alkyl halides represents a direct and atom-economical approach to the synthesis of amides, a ubiquitous functional group in pharmaceuticals and biologically

active compounds.  $\text{Fe}_2(\text{CO})_9$ , in conjunction with a suitable ligand and base, effectively catalyzes this transformation.

## Quantitative Data Summary

Entry	Alkyl Halide	Amine	Product	Yield (%)
1	1-Bromooctane	Morpholine	1-(Morpholin-4-yl)nonan-1-one	95
2	1-Iodooctane	Morpholine	1-(Morpholin-4-yl)nonan-1-one	92
3	1-Bromohexane	Aniline	N-Phenylheptanamide	88
4	1-Bromoadamantane	Piperidine	1-(Adamantan-1-yl)-1-(piperidin-1-yl)methanone	75
5	1-Bromo-4-phenylbutane	Benzylamine	N-Benzyl-5-phenylpentanamide	91

## Experimental Protocol: Synthesis of 1-(Morpholin-4-yl)nonan-1-one

Materials:

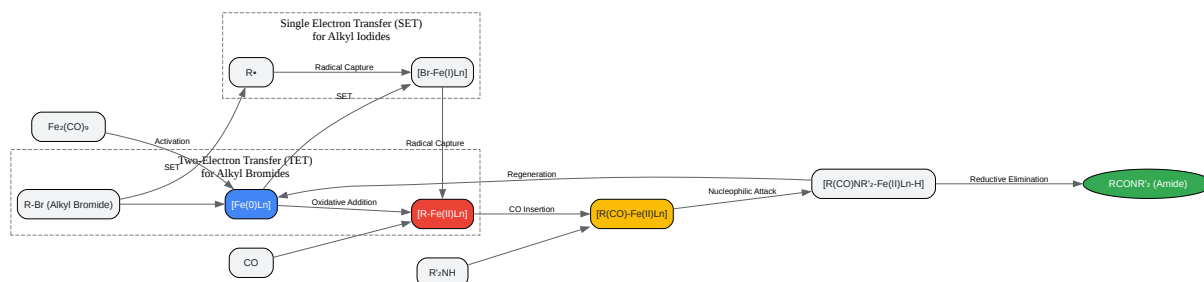
- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- 1,10-Phenanthroline (1,10-Phen)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- 1-Bromooctane
- Morpholine

- Dibutyl ether ( $\text{Bu}_2\text{O}$ ), anhydrous
- Carbon monoxide (CO) gas (lecture bottle or balloon)
- Schlenk flask or high-pressure autoclave
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

#### Procedure:

- To a dry Schlenk flask or a glass liner for an autoclave, add  $\text{Fe}_2(\text{CO})_9$  (7.5 mol%), 1,10-phenanthroline (9 mol%), and  $\text{Cs}_2\text{CO}_3$  (2.0 equiv.).
- The vessel is evacuated and backfilled with argon three times.
- Add anhydrous dibutyl ether (0.5 M solution based on the alkyl halide), 1-bromooctane (1.0 equiv.), and morpholine (1.2 equiv.) via syringe under an argon atmosphere.
- The reaction vessel is then purged with carbon monoxide and pressurized to 6 bar with CO.
- The reaction mixture is stirred vigorously at 120 °C for 24 hours.
- After cooling to room temperature, the CO pressure is carefully released in a well-ventilated fume hood.
- The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove insoluble inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(morpholin-4-yl)nonan-1-one.

## Proposed Catalytic Cycle



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Caption: Proposed catalytic cycles for aminocarbonylation.

## Alkoxycarbonylation of Unactivated Alkyl Halides

The synthesis of esters from alkyl halides via carbonylation is another fundamental transformation in organic chemistry.  $\text{Fe}_2(\text{CO})_9$  provides an efficient catalytic system for this reaction, offering an alternative to more expensive noble metal catalysts.

## Quantitative Data Summary

Entry	Alkyl Halide	Alcohol	Product	Yield (%)
1	1-Bromohexane	Methanol	Methyl heptanoate	85
2	1-Bromooctane	Ethanol	Ethyl nonanoate	83
3	1-Bromo-3-phenylpropane	Benzyl alcohol	Benzyl 4-phenylbutanoate	92
4	Cyclohexyl bromide	Isopropanol	Isopropyl cyclohexanecarb oxylate	78
5	1-Bromo-4-cyanobutane	tert-Butanol	tert-Butyl 5-cyanopentanoate	70

## Experimental Protocol: Synthesis of Methyl Heptanoate

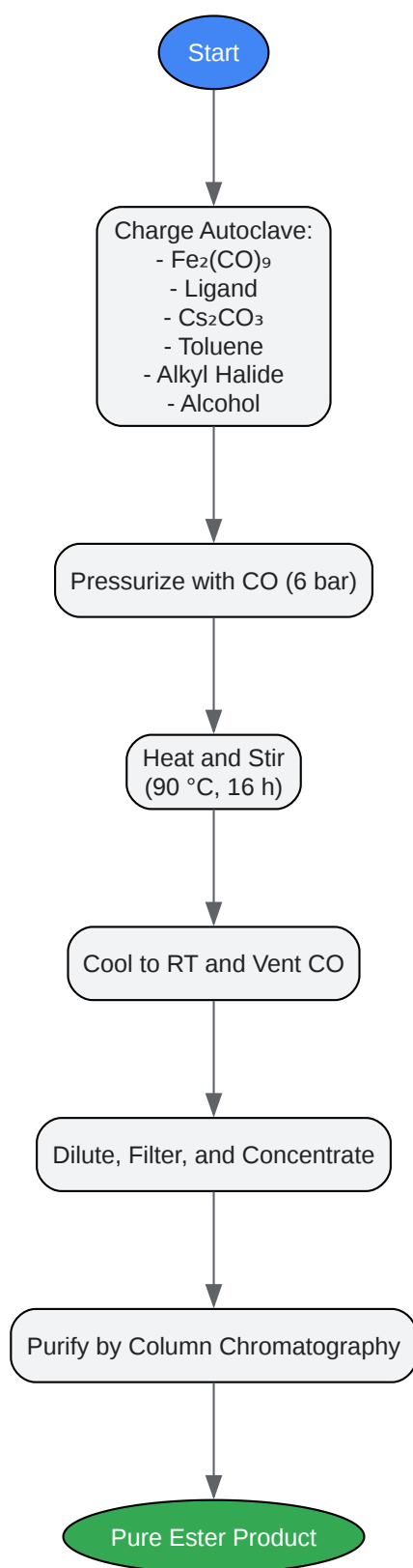
Materials:

- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- Tris(2,4-di-tert-butylphenyl)phosphite (Ligand L5)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- 1-Bromohexane
- Methanol
- Toluene, anhydrous
- Carbon monoxide (CO) gas
- High-pressure autoclave
- Standard laboratory glassware and purification supplies

Procedure:

- Inside a glovebox, a glass liner for a high-pressure autoclave is charged with  $\text{Fe}_2(\text{CO})_9$  (7.5 mol%), tris(2,4-di-tert-butylphenyl)phosphite (9 mol%), and  $\text{Cs}_2\text{CO}_3$  (3.0 equiv.).
- Anhydrous toluene (0.67 M solution based on the alcohol) is added, followed by 1-bromohexane (3.0 equiv.) and methanol (1.0 equiv.).
- The liner is sealed inside the autoclave. The autoclave is removed from the glovebox, connected to a CO line, and purged with CO three times.
- The autoclave is pressurized to 6 bar with CO.
- The reaction mixture is stirred at 90 °C for 16 hours.
- After cooling to room temperature, the CO pressure is carefully vented.
- The reaction mixture is diluted with diethyl ether and filtered.
- The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure methyl heptanoate.

## Experimental Workflow



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Caption: Workflow for alkoxycarbonylation.

# Double Carbonylation of Alkynes to Cyclobutenediones

The double carbonylation of alkynes to afford cyclobutenediones is a unique transformation catalyzed by iron carbonyl complexes. This reaction provides access to strained four-membered ring systems that are valuable building blocks in organic synthesis.

## Quantitative Data Summary

Entry	Alkyne	Product	Yield (%)
1	Diphenylacetylene	3,4-Diphenylcyclobut-3-ene-1,2-dione	90
2	1-Phenyl-1-propyne	3-Methyl-4-phenylcyclobut-3-ene-1,2-dione	75
3	4-Octyne	3,4-Dipropylcyclobut-3-ene-1,2-dione	82
4	1-Phenyl-1-hexyne	3-Butyl-4-phenylcyclobut-3-ene-1,2-dione	78
5	Cyclododecyne	Bicyclo[10.2.0]tetradec-1(12)-ene-13,14-dione	63

## Experimental Protocol: Synthesis of 3,4-Diphenylcyclobut-3-ene-1,2-dione

Materials:

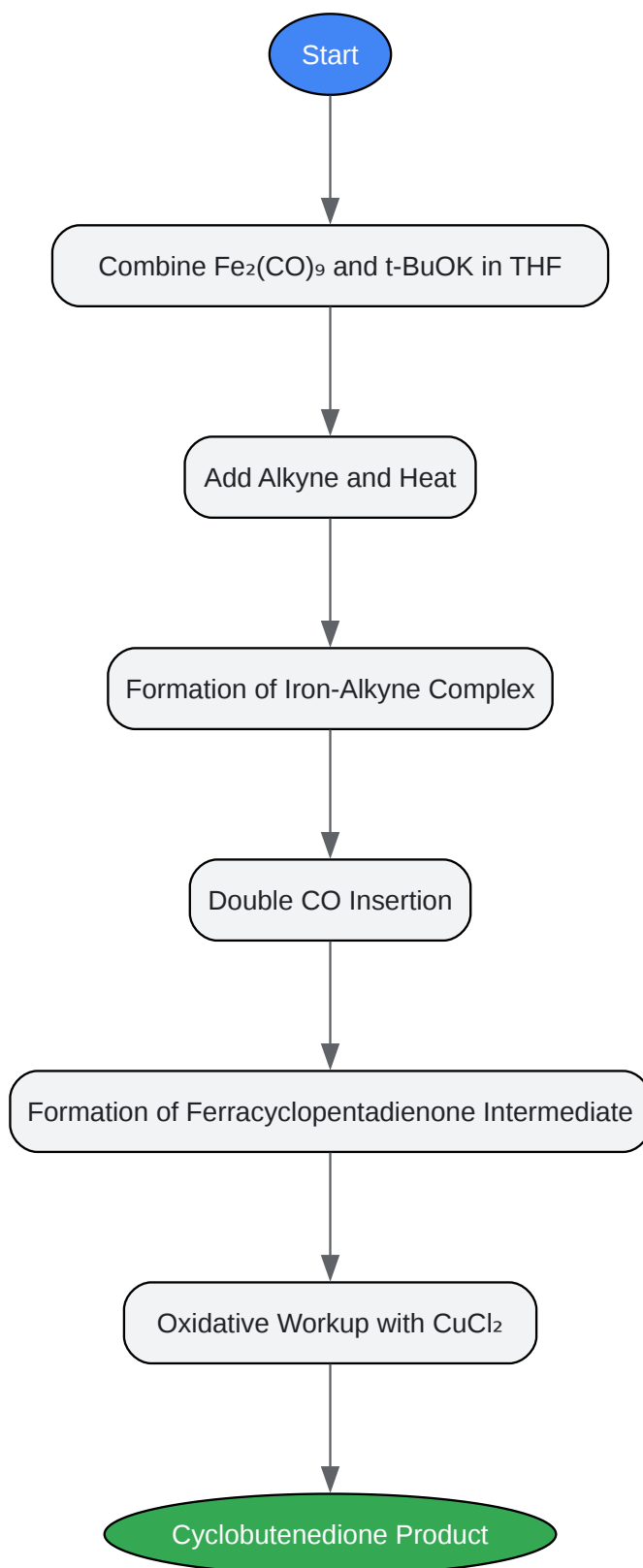
- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- Potassium tert-butoxide (t-BuOK)
- Diphenylacetylene

- Tetrahydrofuran (THF), anhydrous
- Copper(II) chloride dihydrate ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Standard laboratory glassware and purification supplies

#### Procedure:

- A solution of potassium tert-butoxide (2.5 equiv.) in anhydrous THF is prepared in a round-bottom flask under an argon atmosphere.
- Diiron nonacarbonyl (1.2 equiv.) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
- Diphenylacetylene (1.0 equiv.) is then added, and the reaction mixture is heated to 70 °C and stirred for 12 hours.
- The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane.
- A solution of copper(II) chloride dihydrate (3.0 equiv.) in water is added, and the biphasic mixture is stirred vigorously at room temperature for 2 hours.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by recrystallization or flash column chromatography to yield 3,4-diphenylcyclobut-3-ene-1,2-dione as a solid.

## Logical Relationship Diagram



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Caption: Key steps in alkyne double carbonylation.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, should be taken at all times. Reactions involving carbon monoxide should be performed with extreme care due to its high toxicity.

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